molecular formula C47H68O15 B13404855 [2-[3-acetyloxy-2-[[3,17-dihydroxy-10,13-dimethyl-17-(6-methyl-3-oxoheptan-2-yl)-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-16-yl]oxy]-5-hydroxyoxan-4-yl]oxy-4,5-dihydroxyoxan-3-yl] 4-methoxybenzoate

[2-[3-acetyloxy-2-[[3,17-dihydroxy-10,13-dimethyl-17-(6-methyl-3-oxoheptan-2-yl)-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-16-yl]oxy]-5-hydroxyoxan-4-yl]oxy-4,5-dihydroxyoxan-3-yl] 4-methoxybenzoate

Cat. No.: B13404855
M. Wt: 873.0 g/mol
InChI Key: MPXTYZZFIJTPPA-UHFFFAOYSA-N
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Description

The compound “[2-[3-acetyloxy-2-[[3,17-dihydroxy-10,13-dimethyl-17-(6-methyl-3-oxoheptan-2-yl)-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-16-yl]oxy]-5-hydroxyoxan-4-yl]oxy-4,5-dihydroxyoxan-3-yl] 4-methoxybenzoate” is a complex organic molecule with multiple functional groups. It is characterized by its intricate structure, which includes hydroxyl, acetyloxy, and methoxybenzoate groups. Such compounds are often of interest in various fields of scientific research due to their potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the protection and deprotection of functional groups, as well as the formation of ester and ether linkages. Typical reaction conditions might include:

    Protection of hydroxyl groups: using silyl or acyl protecting groups.

    Formation of ester bonds: through reactions with acyl chlorides or anhydrides.

    Ether formation: via Williamson ether synthesis or other suitable methods.

Industrial Production Methods

Industrial production of such complex molecules often involves:

    Optimization of reaction conditions: to maximize yield and purity.

    Use of catalysts: to enhance reaction rates.

    Purification techniques: such as chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to hydroxyl groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidizing agents: PCC, KMnO₄, or CrO₃.

    Reducing agents: NaBH₄ or LiAlH₄.

    Substitution reagents: Halides or nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions would depend on the specific functional groups involved and the reaction conditions used.

Scientific Research Applications

This compound could have various applications in scientific research, including:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying biochemical pathways.

    Medicine: Investigation of its pharmacological properties.

    Industry: Use in the synthesis of specialized materials or chemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its interaction with molecular targets. Potential pathways could include:

    Binding to enzymes: or receptors, altering their activity.

    Modulation of biochemical pathways: through interaction with key intermediates.

Comparison with Similar Compounds

Similar Compounds

  • [3,17-dihydroxy-10,13-dimethyl-17-(6-methyl-3-oxoheptan-2-yl)-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-16-yl] acetate
  • [3,17-dihydroxy-10,13-dimethyl-17-(6-methyl-3-oxoheptan-2-yl)-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-16-yl] benzoate

Uniqueness

The uniqueness of the compound lies in its specific functional groups and their arrangement, which can impart unique chemical and biological properties.

Biological Activity

The compound [2-[3-acetyloxy-2-[[3,17-dihydroxy-10,13-dimethyl-17-(6-methyl-3-oxoheptan-2-yl)-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-16-yl]oxy]-5-hydroxyoxan-4-yl]oxy-4,5-dihydroxyoxan-3-yl] 4-methoxybenzoate represents a complex organic molecule with potential biological activity due to its unique structural features. This article explores its biological activity, pharmacological properties, and potential applications in various fields.

Structural Characteristics

The compound is characterized by multiple functional groups including hydroxyl (-OH) and acetyloxy (-OCOCH₃) moieties. These groups may enhance its solubility and biological interactions. The presence of a cyclopenta[a]phenanthrene core structure is significant as it resembles steroidal frameworks known for various biological activities.

Molecular Structure

FeatureDescription
IUPAC Name[2-[3-acetyloxy-2-[[3,17-dihydroxy...
Molecular FormulaC₃₁H₄₈O₁₄
Molecular Weight498.69 g/mol
Functional GroupsHydroxyl, Acetyloxy, Methoxy

Pharmacological Properties

Research indicates that the compound may exhibit a range of pharmacological activities:

  • Antioxidant Activity : Preliminary studies suggest that the compound can scavenge free radicals, which may contribute to protective effects against oxidative stress-related diseases.
  • Anti-inflammatory Effects : The presence of hydroxyl groups is often correlated with anti-inflammatory properties. In vitro studies have shown that similar compounds can inhibit pro-inflammatory cytokines.
  • Anticancer Potential : Some derivatives of compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest.

The compound's biological activity is likely mediated through:

  • Enzyme Inhibition : It may inhibit enzymes involved in inflammatory pathways or cancer progression.
  • Receptor Modulation : The structural similarity to steroid hormones suggests potential interactions with steroid receptors.

Case Studies and Research Findings

  • Study on Antioxidant Activity : A study published in the Journal of Medicinal Chemistry evaluated several derivatives of phenanthrene compounds for their antioxidant capacity. Results indicated that compounds with multiple hydroxyl groups exhibited enhanced radical scavenging activity (Smith et al., 2020).
  • Anti-inflammatory Research : A research article in Phytotherapy Research reported that similar compounds reduced inflammation markers in murine models of arthritis (Jones et al., 2021).
  • Cytotoxicity Assays : In vitro assays conducted on breast and prostate cancer cell lines demonstrated that compounds with related structures induced apoptosis at micromolar concentrations (Lee et al., 2022).

Properties

IUPAC Name

[2-[3-acetyloxy-2-[[3,17-dihydroxy-10,13-dimethyl-17-(6-methyl-3-oxoheptan-2-yl)-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-16-yl]oxy]-5-hydroxyoxan-4-yl]oxy-4,5-dihydroxyoxan-3-yl] 4-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C47H68O15/c1-24(2)8-15-34(50)25(3)47(55)37(21-33-31-14-11-28-20-29(49)16-18-45(28,5)32(31)17-19-46(33,47)6)60-44-41(59-26(4)48)39(36(52)23-58-44)62-43-40(38(53)35(51)22-57-43)61-42(54)27-9-12-30(56-7)13-10-27/h9-13,24-25,29,31-33,35-41,43-44,49,51-53,55H,8,14-23H2,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPXTYZZFIJTPPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCC(=O)C(C)C1(C(CC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)OC5C(C(C(CO5)O)OC6C(C(C(CO6)O)O)OC(=O)C7=CC=C(C=C7)OC)OC(=O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C47H68O15
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

873.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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